Pirlimycin hydrochloride

説明

Significance in Modern Veterinary Therapeutics

The primary significance of pirlimycin (B1678455) hydrochloride hydrate (B1144303) lies in its application for treating subclinical mastitis in lactating dairy cows. europa.eunih.gov Bovine mastitis is a prevalent and economically damaging disease in the dairy industry, causing reduced milk quality and production. ontosight.ai Pirlimycin's efficacy is targeted at the common Gram-positive cocci that cause these infections, including various staphylococcal and streptococcal species. nih.govfao.org Its use as a targeted intramammary therapy is crucial for managing udder health in dairy herds. ontosight.aieuropa.eu Pirlimycin is considered an important therapeutic alternative, especially for infections caused by pathogens that produce β-lactamase, an enzyme that can inactivate many penicillin-based antibiotics. avma.org

Evolutionary Context within Lincosamide Antimicrobials

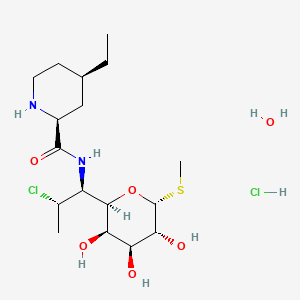

Pirlimycin is a third-generation, semi-synthetic derivative of lincomycin (B1675468), the first antibiotic isolated from Streptomyces lincolnensis in 1962. nih.govnih.gov The lincosamide class includes lincomycin and its more clinically prevalent derivative, clindamycin (B1669177). nih.gov Pirlimycin was developed from clindamycin through chemical modification, specifically by hydrolyzing the propyl N-methylproline and re-annealing a 4-ethylpipecolic acid. nih.govbioaustralis.com This structural alteration makes pirlimycin more hydrophobic than clindamycin and enhances its potency against certain key pathogens. bioaustralis.com Unlike lincomycin and clindamycin, which have applications in both human and veterinary medicine, pirlimycin was developed exclusively for veterinary use, specifically for controlling bovine mastitis. nih.govnih.gov It was approved for use in the United States in 2000 and in the European Union in 2001. nih.govnih.gov

Structure

3D Structure of Parent

特性

CAS番号 |

77495-92-2 |

|---|---|

分子式 |

C17H34Cl2N2O6S |

分子量 |

465.4 g/mol |

IUPAC名 |

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide;hydrate;hydrochloride |

InChI |

InChI=1S/C17H31ClN2O5S.ClH.H2O/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3;;/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24);1H;1H2/t8-,9+,10-,11+,12-,13+,14+,15+,17+;;/m0../s1 |

InChIキー |

CHAZSEMQYSZBFN-RWMVMHIMSA-N |

異性体SMILES |

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl.O.Cl |

正規SMILES |

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.O.Cl |

同義語 |

cis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride pirlimycin pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer pirlimycin monohydrochloride, (2R-cis)-isomer U 57930E U-57930E |

製品の起源 |

United States |

Molecular and Cellular Pharmacodynamics of Pirlimycin Hydrochloride Hydrate

Mechanism of Action: Ribosomal Target Interactions

The primary mechanism of action for pirlimycin (B1678455), like other lincosamides, is the disruption of protein synthesis within the bacterial cell. inchem.orgfao.org This process is initiated by the antibiotic's binding to the bacterial ribosome, a complex molecular machine responsible for translating genetic code into functional proteins. wikipedia.orgpatsnap.com

Pirlimycin functions by specifically targeting and binding to the 50S ribosomal subunit, which is the larger of the two subunits (the other being the 30S) that comprise the complete 70S bacterial ribosome. inchem.orgwikipedia.orgzoetis.cazoetisus.com This binding is crucial for its antibacterial activity. patsnap.com More specifically, research indicates that the binding site is located on the 23S ribosomal RNA (rRNA) component of the 50S subunit. toku-e.com Lincosamides, macrolides, and streptogramin B antibiotics are all understood to share common or overlapping binding sites and inhibitory functions on the ribosome. nih.gov The interaction of pirlimycin with this site is the foundational step that leads to the cessation of protein production.

Upon binding to the 50S ribosomal subunit, pirlimycin obstructs the activity of peptidyl transferase. inchem.orgfao.orgncats.io This enzyme is located at the peptidyl transferase center (PTC) of the 50S subunit and is critical for a key step in protein synthesis: the formation of peptide bonds between amino acids. patsnap.com By interfering with the PTC, pirlimycin hinders the elongation of the growing polypeptide chain. ncats.iosigmaaldrich.com This interference prevents the ribosome from adding new amino acids to the nascent peptide, effectively halting protein synthesis. zoetis.casigmaaldrich.com This targeted disruption of a vital cellular process ultimately suppresses the bacteria's ability to grow and replicate. wikipedia.orgyoutube.com

The inhibitory effect of pirlimycin on protein synthesis results in a bacteriostatic action, meaning it primarily inhibits the growth and reproduction of bacteria rather than directly killing them. wikipedia.orgnih.gov Studies comparing the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) for pirlimycin against strains of the Bacteroides fragilis group demonstrated that the MBC values were significantly higher than the MIC values, a characteristic hallmark of a bacteriostatic antibiotic. nih.gov Its activity is concentrated against Gram-positive bacteria, such as Staphylococcus aureus and various species of Streptococcus, which are common pathogens. wikipedia.orgasm.org

Comparative Pharmacodynamic Profiles with Related Lincosamides

Pirlimycin belongs to the lincosamide class of antibiotics, which also includes the parent compounds lincomycin (B1675468) and clindamycin (B1669177). inchem.org While they share a core mechanism of action, structural differences lead to variations in their pharmacodynamic profiles and antimicrobial efficacy. toku-e.com

Pirlimycin, lincomycin, and clindamycin all exert their effects by binding to the 50S ribosomal subunit and inhibiting peptidyl transferase. inchem.orgfao.orgsigmaaldrich.com This shared target site forms the basis of their analogous mechanism. nih.gov However, their binding affinities and resulting potency can differ. In a comparative study against strains of the Bacteroides fragilis group, pirlimycin was found to be the most active agent tested. nih.gov It was reportedly fourfold more active than other tested drugs, including clindamycin, lincomycin, erythromycin, josamycin, oleandomycin, and spiramycin, demonstrating a superior binding affinity or inhibitory effect against this group of anaerobic bacteria. nih.gov

Pirlimycin is a semi-synthetic analogue of clindamycin, created through specific chemical modifications. toku-e.com Its synthesis involves hydrolyzing the propyl N-methylproline moiety of clindamycin and re-annealing a 4-ethylpipecolic acid side chain. toku-e.com This structural alteration is directly linked to its pharmacodynamic properties. The addition of the 4-ethylpipecolic acid group makes pirlimycin more hydrophobic than clindamycin. toku-e.com This increased hydrophobicity is believed to contribute to its enhanced potency against certain significant pathogens, showcasing a clear structure-activity relationship where a targeted chemical change leads to improved antimicrobial efficacy. toku-e.com

Antimicrobial Spectrum and Efficacy Studies of Pirlimycin Hydrochloride Hydrate

In Vitro Susceptibility Characterization

The in vitro efficacy of pirlimycin (B1678455) is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. nih.gov For mastitis pathogens, isolates with an MIC of ≤2 µg/mL are generally considered susceptible to pirlimycin, while those with an MIC of ≥4 µg/mL are categorized as resistant. nih.gov

Pirlimycin exhibits potent activity against a variety of Gram-positive cocci, which are common causative agents of infections in veterinary medicine. inchem.org

Pirlimycin has demonstrated good in vitro activity against staphylococci. nih.gov In a study involving 530 bacterial isolates from cows with mastitis, the MIC for 50% of staphylococci strains tested (MIC50) was between 0.25 to 1.0 µg/mL. nih.gov Another study comparing pirlimycin to clindamycin (B1669177) against 100 strains of Staphylococcus aureus found their activities to be comparable, with no enhanced activity against methicillin-susceptible or methicillin-resistant strains. nih.gov

Research on subclinical mastitis in dairy cows revealed that out of seven S. aureus isolates, none were resistant to pirlimycin. nih.gov Furthermore, in a larger sample of 130 coagulase-negative Staphylococcus spp. isolates, 81.5% were found to be susceptible to pirlimycin. nih.gov

Interactive Data Table: In Vitro Susceptibility of Staphylococcus spp. to Pirlimycin Hydrochloride Hydrate (B1144303)

| Species | Number of Isolates | MIC50 (µg/mL) | Percent Susceptible | Percent Resistant |

| Staphylococcus aureus | 7 | - | 100% | 0% |

| Coagulase-Negative Staphylococci | 130 | - | 81.5% | - |

| Staphylococci (general) | - | 0.25 - 1.0 | - | - |

Pirlimycin is indicated for the treatment of mastitis caused by several Streptococcus species, including Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis. zoetis.ca In vitro studies have confirmed its activity against these veterinary pathogens, with an MIC50 of ≤0.03 to 0.06 µg/mL for streptococci. nih.gov

In a study of 31 Streptococcus spp. isolates from cows with subclinical mastitis, 71% were susceptible to pirlimycin. nih.gov Another study focusing on S. uberis mastitis reported that only 3% of 667 isolates were resistant to pirlimycin. nih.gov EUCAST data for Streptococcus dysgalactiae shows an MIC90 of 0.25 µg/mL. eucast.org

Interactive Data Table: In Vitro Susceptibility of Streptococcus spp. to this compound Hydrate

| Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |

| Streptococcus spp. (general) | 31 | ≤0.03 - 0.06 | - | 71% |

| Streptococcus uberis | 667 | - | - | 97% |

| Streptococcus dysgalactiae | 174 | - | 0.25 | - |

The activity of pirlimycin against Enterococcus species is variable. nih.gov One study investigating isolates from poultry found high MIC90 values of >64 µg/mL for both Enterococcus faecalis and Enterococcus faecium. It is important to note that no official breakpoints for pirlimycin against enterococci have been established, making interpretation of susceptibility challenging.

Interactive Data Table: In Vitro Susceptibility of Enterococcus spp. to this compound Hydrate from Poultry Isolates

| Species | MIC90 (µg/mL) |

| Enterococcus faecalis | >64 |

| Enterococcus faecium | >64 |

Pirlimycin has demonstrated notable in vitro activity against anaerobic bacteria. A study comparing the activity of several antibiotics against strains of the Bacteroides fragilis group found pirlimycin to be the most active. The MIC90 was 1 µg/mL, with a range of 0.125 to 4 µg/mL. The study also determined the minimal bactericidal concentration (MBC) to be in the range of 0.5 to 16 µg/mL, indicating that pirlimycin generally acts as a bacteriostatic agent against these organisms.

Interactive Data Table: In Vitro Activity of Pirlimycin Against the Bacteroides fragilis Group

| Parameter | Value (µg/mL) |

| MIC Range | 0.125 - 4 |

| MIC90 | 1 |

| MBC Range | 0.5 - 16 |

The lincosamide class of antibiotics, which includes pirlimycin, is known to be active against Mycoplasma species. europa.eu A study on Mycoplasma bovis isolates from Japan reported an MIC50 of 0.25 µg/mL and an MIC90 of 0.5 µg/mL for pirlimycin.

Lincosamides are also recognized for their activity against some protozoa. nih.govnih.gov For instance, clindamycin is effective against Plasmodium and Toxoplasma species. nih.gov However, there is a lack of specific published data on the in vitro activity of this compound hydrate against protozoal organisms.

Interactive Data Table: In Vitro Susceptibility of Mycoplasma bovis to this compound Hydrate

| Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mycoplasma bovis | 0.25 | 0.5 |

Intrinsic Resistance Patterns in Gram-Negative Enteric Bacteria (e.g., Escherichia coli)

Pirlimycin exhibits activity primarily against Gram-positive bacteria. wikipedia.org It is notably inactive against Gram-negative enteric bacteria such as Escherichia coli. wikipedia.orgnih.goveuropa.eu The intrinsic resistance of Gram-negative bacteria to many antibiotics, including pirlimycin, is largely attributed to the complex structure of their cell wall. nih.govmdpi.com This structure features an outer membrane that acts as a significant permeability barrier, preventing many antibacterial compounds from reaching their intracellular targets. nih.govmdpi.com Additionally, Gram-negative bacteria possess efflux pumps that can actively transport antibiotics out of the cell, further contributing to their resistance. nih.govnih.gov The lack of susceptibility in bacteria like E. coli is a key consideration in the clinical application of pirlimycin. europa.eu

Determination of Minimum Inhibitory Concentrations (MICs) and Minimal Bactericidal Concentrations (MBCs)

Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) are crucial parameters for evaluating the efficacy of an antimicrobial agent. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium after a specified incubation period. mdpi.comresearchgate.net MBC is the lowest concentration that results in bacterial death. mdpi.comnih.gov

Studies have established the MIC values for pirlimycin against various mastitis pathogens. For streptococci, the MIC for 50% of the tested strains (MIC₅₀) is reported to be between ≤0.03 to 0.06 µg/mL. nih.gov For staphylococci, the MIC₅₀ ranges from 0.25 to 1.0 µg/mL. nih.gov Based on the levels of the drug achieved in milk with recommended dosing, MIC breakpoints have been set at ≤2 µg/mL for susceptibility and ≥4 µg/mL for resistance. nih.gov

Table 1: Minimum Inhibitory Concentrations (MICs) of Pirlimycin Against Bovine Mastitis Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (µg/mL) | Resistance Breakpoint (µg/mL) |

|---|---|---|---|---|

| Streptococcus spp. | ≤0.03 - 0.06 | Not widely reported | ≤2 | ≥4 |

| Staphylococcus spp. | 0.25 - 1.0 | Not widely reported | ≤2 | ≥4 |

Data sourced from a study on the activity of pirlimycin against pathogens from cows with mastitis. nih.gov

In Vivo Efficacy in Established Animal Models of Bacterial Infection

The in vivo efficacy of this compound hydrate has been extensively evaluated in bovine models, particularly for the treatment of intramammary infections, the primary cause of mastitis.

Therapeutic Efficacy in Experimentally Induced Intramammary Infections in Bovine Models

Pirlimycin has demonstrated efficacy in treating intramammary infections caused by environmental Streptococcus species. In a study involving experimentally induced Streptococcus uberis infections in lactating dairy cows, different treatment durations were evaluated. nih.gov The results showed a clear dose-dependent response in bacteriological cure rates. nih.gov

Staphylococcus aureus is a major and often persistent cause of bovine mastitis. Pirlimycin has shown effectiveness against S. aureus intramammary infections. nih.gov In cases of chronic S. aureus mastitis, while pirlimycin may control the pathogen, it may not always lead to complete elimination. ymaws.com

Evaluation of Bacteriological Cure Rates in Controlled Studies

Controlled studies have been conducted to determine the bacteriological cure rates of pirlimycin treatment for mastitis. A bacteriological cure is typically defined as the absence of the initially identified pathogen in milk samples taken at specified intervals post-treatment. nih.gov

One study evaluated extended pirlimycin therapy for intramammary infections caused by environmental Streptococcus spp. and S. aureus. nih.gov The bacteriological cure rates varied significantly with the duration of treatment. nih.gov Another study focusing on experimentally induced Streptococcus uberis infections also demonstrated a positive correlation between the length of therapy and the cure rate. nih.gov

Table 2: Bacteriological Cure Rates of Pirlimycin in Bovine Intramammary Infections

| Study Pathogen(s) | Treatment Duration | Bacteriological Cure Rate (%) |

|---|---|---|

| Environmental Streptococcus spp. and Staphylococcus aureus nih.gov | 2 days | 44.4 |

| 5 days | 61.1 | |

| 8 days | 95.0 | |

| Experimentally induced Streptococcus uberis nih.gov | 2 days | 58.1 |

| 5 days | 68.8 | |

| 8 days | 80.0 |

Mechanisms of Antimicrobial Resistance to Pirlimycin Hydrochloride Hydrate

Ribosomal Modification-Based Resistance

The principal mechanism of action for pirlimycin (B1678455) is the inhibition of bacterial protein synthesis. wikipedia.orgzoetis.ca It achieves this by binding to the 50S subunit of the bacterial ribosome, a critical component of the cell's protein-manufacturing machinery. wikipedia.orgzoetis.ca However, bacteria can develop resistance by altering this very target. This modification prevents the antibiotic from binding effectively, thereby rendering it useless. This is a common resistance strategy and is a primary driver of clinical resistance to pirlimycin and related antibiotics. nih.gov

The most prevalent form of ribosomal modification leading to pirlimycin resistance is the methylation of 23S ribosomal RNA (rRNA), a key component of the 50S ribosomal subunit. nih.govcore.ac.uk This process is catalyzed by a family of enzymes known as Erm (erythromycin ribosome methylase) methyltransferases. nih.govmsu.ru These enzymes, encoded by various erm genes (e.g., ermA, ermB, ermC), introduce one or two methyl groups to a specific adenine (B156593) nucleotide (position A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. msu.rupsu.edu This methylation event sterically hinders the binding of macrolide, lincosamide (including pirlimycin), and streptogramin B antibiotics to their overlapping binding sites on the ribosome. nih.govcore.ac.uk

The expression of erm genes can be either constitutive, where the ribosome is always methylated, or inducible, where methylation occurs only in the presence of a macrolide antibiotic. core.ac.uknih.gov This modification is a highly effective defense mechanism for bacteria and is a major cause of acquired, high-level resistance to this class of antibiotics in pathogenic bacteria. researchgate.netnih.gov

Enzymatic Drug Inactivation Pathways

Beyond altering the antibiotic's target, bacteria can produce enzymes that directly attack and inactivate the pirlimycin molecule itself. This mechanism confers specific resistance only to lincosamides (an L phenotype) and does not affect macrolides or streptogramins. nih.govasm.org

Efflux Pump Systems in Bacterial Resistance Phenotypes

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively expel toxic substances, including antibiotics, from the cell's interior. nih.govbohrium.com This mechanism prevents the intracellular concentration of the antibiotic from reaching a level high enough to inhibit its target. Several superfamilies of efflux pumps exist, including the ATP-binding cassette (ABC) and major facilitator (MFS) superfamilies. bohrium.com

In the context of resistance relevant to pirlimycin, the msrA gene (macrolide-streptogramin B resistance) is of particular importance. core.ac.uk This gene encodes an ABC transporter protein that actively pumps 14- and 15-membered macrolides and streptogramin B antibiotics out of the bacterial cell. core.ac.uknih.gov While this pump does not directly confer high-level resistance to lincosamides like pirlimycin, its presence is often found in combination with other resistance genes, contributing to a multidrug-resistant phenotype. nih.gov The overexpression of efflux pumps can be a significant factor in the antibiotic resistance observed in bacteria forming biofilms. nih.gov

Cross-Resistance Dynamics with Other Lincosamides and Macrolides (MLS-B Resistance)

A crucial aspect of pirlimycin resistance is its frequent linkage to resistance against macrolides and streptogramin B antibiotics. This phenomenon, known as the MLS-B resistance phenotype, is most commonly mediated by the erm-encoded methylation of the 23S rRNA target site. nih.govpsu.edu Because these three structurally distinct antibiotic classes share an overlapping binding domain on the ribosome, a single modification at this site can confer broad cross-resistance. core.ac.uk

The expression of MLS-B resistance can be categorized into two main phenotypes:

Constitutive (cMLS-B): The erm gene is continuously expressed, leading to constant methylation of the ribosome and resistance to all MLS-B antibiotics. core.ac.uknih.gov

Inducible (iMLS-B): The erm gene is expressed only in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin. In the absence of an inducer, the bacterium appears susceptible to lincosamides (like pirlimycin and clindamycin). core.ac.uknih.gov Failure to detect this inducible resistance can lead to therapeutic failure. nih.gov

The combination of different resistance genes, such as erm, msrA, and lnu, within a single bacterial isolate can lead to complex resistance patterns and further complicate therapeutic strategies. nih.gov

Molecular Epidemiology and Surveillance of Pirlimycin Resistance in Veterinary Settings

Surveillance of antimicrobial resistance in veterinary pathogens is critical for guiding treatment decisions and understanding the spread of resistance genes. Pirlimycin is exclusively used in veterinary medicine, primarily for treating subclinical mastitis in dairy cattle caused by staphylococci and streptococci. asm.orgeuropa.eu Molecular studies focus on identifying the prevalence and distribution of resistance genes in bacterial isolates from these settings.

Studies characterizing staphylococcal isolates from cases of bovine mastitis have revealed the prevalence of various resistance genes and phenotypes. The erm genes, particularly erm(B) and erm(C), are frequently detected in pirlimycin-resistant Staphylococcus aureus isolated from milk. researchgate.netnih.govmdpi.com Efflux-mediated resistance, conferred by genes like msrA, is also observed, though often in combination with target-site modification genes. nih.gov

Phenotypic testing often reveals high rates of both inducible and constitutive MLS-B resistance among staphylococcal isolates from veterinary sources. For instance, studies in various countries have documented the distribution of these phenotypes, highlighting the importance of routine testing for inducible clindamycin (B1669177) resistance to accurately predict pirlimycin efficacy. frontiersin.orgresearchgate.net The data underscores the transmission of resistance genes between animals and the potential for a shared reservoir of resistance determinants between animal and human pathogens. mdpi.com

Table 1: Prevalence of Macrolide-Lincosamide Resistance Genes in S. aureus from Bovine Mastitis in Different Regions

| Gene | Egypt nih.gov | Pakistan mdpi.com | Chile (HA-MRSA) mdpi.com |

| ermA | 8.0% | 52.1% | 88.0% |

| ermB | 41.9% | 21.4% | Not Reported |

| ermC | 29.0% | 35.7% | 6.0% |

| msrA | 4.8% | Not Reported | Not Reported in HA |

Table 2: Distribution of MLS-B Resistance Phenotypes in Staphylococci

| Phenotype | Serbian Isolates frontiersin.org | Turkish Isolates nih.gov |

| Inducible MLS-B (iMLS-B) | 33.4% | 36.1% |

| Constitutive MLS-B (cMLS-B) | 8.9% | 63.9% |

| MS Phenotype | 17.6% | Not specified |

| L Phenotype | 1.0% | Not specified |

Longitudinal Monitoring of Resistance Trends

The continuous surveillance of antimicrobial resistance is crucial for understanding the evolution of bacterial pathogens and for guiding therapeutic decisions in veterinary medicine. Longitudinal monitoring of resistance to pirlimycin hydrochloride hydrate (B1144303), an antibiotic primarily used for treating bovine mastitis, reveals a complex and varied landscape of susceptibility trends that differ by bacterial species, geographical location, and time.

Several long-term studies and surveillance programs have provided valuable insights into the resistance patterns of key mastitis pathogens against pirlimycin. These studies are essential for detecting shifts in resistance, which can inform antimicrobial stewardship efforts and ensure the continued efficacy of this lincosamide antibiotic.

In North America, surveillance data has generally indicated low and stable rates of resistance to pirlimycin among certain key mastitis pathogens. For instance, a study conducted in British Columbia, Canada, from 2013 to 2024, found that resistance to pirlimycin in Staphylococcus aureus isolates from clinical bovine mastitis cases was infrequently identified. This suggests a sustained susceptibility of S. aureus to pirlimycin in this region over an extended period.

Data from a study in Argentina adds another regional perspective, showing a pirlimycin resistance frequency of 18% among Streptococcus species isolated from bovine mastitis. This study further detailed that within this group, Streptococcus uberis isolates exhibited a resistance rate of 23%. While not a longitudinal study, it provides a significant data point on the prevalence of resistance in South America.

The trends in resistance can also vary significantly among different groups of mastitis pathogens. For example, one Canadian study observed a notable increase in pirlimycin resistance among coagulase-negative staphylococci (CNS) over its study period. This finding is significant as CNS are increasingly recognized as important mastitis pathogens.

In Europe, a study conducted in the Czech Republic between 2019 and 2023 reported a relatively low level of resistance to pirlimycin in Streptococcus uberis isolates, with only 3% of isolates showing resistance. mdpi.com This contrasts with findings from other studies in different locations which have reported higher resistance rates, emphasizing the geographical variation in resistance patterns. mdpi.com

The following tables summarize findings from various studies on pirlimycin resistance, illustrating the different trends and prevalence rates observed.

Table 1: Pirlimycin Resistance in Staphylococcus aureus from Bovine Mastitis This table is interactive. You can sort and filter the data.

| Region/Country | Study Period | Resistance Rate (%) | Trend/Observation |

|---|---|---|---|

| British Columbia, Canada | 2013-2024 | 4.4 | Infrequently identified; generally stable trend. |

| Argentina | N/A | Not specified for S. aureus | |

| Czech Republic | 2019-2023 | Not specified for S. aureus | |

| Ireland | 2020-2023 | Not specified for S. aureus |

Table 2: Pirlimycin Resistance in Streptococcus spp. from Bovine Mastitis This table is interactive. You can sort and filter the data.

| Region/Country | Study Period | Pathogen | Resistance Rate (%) | Trend/Observation |

|---|---|---|---|---|

| Argentina | N/A | Streptococcus spp. | 18 | |

| Argentina | N/A | Streptococcus uberis | 23 | |

| Czech Republic | 2019-2023 | Streptococcus uberis | 3 | Low level of resistance observed. mdpi.com |

| Ireland | 2020-2023 | Streptococcus uberis | Not specified | Resistance persisted for ≥2 years in 14% of affected herds. mdpi.com |

Table 3: Pirlimycin Resistance in Coagulase-Negative Staphylococci (CNS) from Bovine Mastitis This table is interactive. You can sort and filter the data.

| Region/Country | Study Period | Resistance Rate (%) | Trend/Observation |

|---|---|---|---|

| Canada | Not specified | Increased from 6% to 19% | Notable increase over the study period. |

These findings collectively demonstrate that while pirlimycin remains an effective antimicrobial against many mastitis pathogens in various parts of the world, continuous and detailed longitudinal monitoring is imperative. The emergence of increased resistance in specific pathogens like CNS and the persistence of resistance in certain herds highlight the need for ongoing surveillance to inform prudent antibiotic use and preserve the long-term efficacy of this compound hydrate in dairy cattle therapy.

Absorption Kinetics in Target Species

The absorption of pirlimycin following administration is a key determinant of its systemic availability and local concentration at the site of infection.

Distribution Profiles Across Physiological Compartments

Once absorbed, pirlimycin distributes into various tissues and biological fluids, with concentrations varying depending on the specific compartment.

Tissue Distribution Dynamics (e.g., Liver, Kidney, Mammary Gland)

The liver has been identified as the tissue with the highest concentration of total pirlimycin residues in both rats and cattle. fao.org In dairy cows, following intramammary infusion, the liver consistently shows the highest residue levels. fao.org The kidney also accumulates pirlimycin residues, but at concentrations less than one-tenth of those found in the liver at 10 days or more after the last treatment. fao.org Research on postmortem bovine liver has suggested a phenomenon of "reverse metabolism," where the concentration of the parent pirlimycin can increase during incubation, with a corresponding decrease in its sulfoxide (B87167) metabolite. nih.gov This effect, attributed to residual enzyme activity, appears to be limited to the liver and was not observed in kidney or muscle tissue. nih.gov

Concentrations in Biological Fluids (e.g., Milk, Plasma)

Following intramammary infusion in lactating dairy cows, pirlimycin concentrations in milk are a key indicator of its local availability and subsequent depletion. Mean concentrations of the parent drug in milk have been reported to be 10.3 µg/ml at 12 hours and 0.77 µg/ml at 24 hours post-infusion. europa.eueuropa.eueuropa.eu Similar concentrations were observed after a second infusion given 24 hours later. europa.eueuropa.eueuropa.eu The depletion of total residue from milk follows a bi-phasic pattern, with a rapid initial phase due to the flushing of unabsorbed pirlimycin from the udder during the first few milkings. fao.org

Studies have shown that unchanged pirlimycin constitutes nearly 95% of the total residue in milk. fao.org A significant portion of the administered dose is excreted in the milk, with estimates around 50.7%. fao.org The remaining portion is eliminated through urine (10-13%) and feces (24-30%). europa.eueuropa.eueuropa.eu

Metabolic Pathways and Metabolite Characterization

Pirlimycin undergoes relatively simple metabolism in the body, primarily through oxidation.

Identification and Quantification of Primary Metabolites (e.g., Pirlimycin Sulfoxide, Pirlimycin Sulfone)

The primary metabolic pathway for pirlimycin involves oxidation, leading to the formation of pirlimycin sulfoxide and pirlimycin sulfone. fao.org Pirlimycin sulfoxide is the major metabolite found in the liver, accounting for 65-75% of the residues in this organ. fao.org Parent pirlimycin makes up 22-25% and pirlimycin sulfone constitutes about 9.5% of the liver residues. fao.org

Elucidation of Oxidative Biotransformation Processes

The metabolism of pirlimycin in animal systems is characterized as being relatively straightforward. The primary pathway for biotransformation involves oxidation, which is thought to occur predominantly through hepatic processes. fao.org The major metabolite identified across studies is pirlimycin sulfoxide. fao.org A secondary, less abundant metabolite, pirlimycin sulfone, has also been identified. fao.org

In the liver of dairy cows, pirlimycin sulfoxide is the most significant residue, accounting for approximately 65-75% of the total residues, while the parent pirlimycin constitutes 22-25% and pirlimycin sulfone makes up about 9.5%. fao.org A similar qualitative profile is observed in the kidneys, although the total concentration of residues is substantially lower than in the liver. fao.org In kidney tissues from dairy cows, parent pirlimycin and pirlimycin sulfoxide are found in roughly equal proportions, with pirlimycin sulfone being a minor component. fao.org

Interestingly, research on postmortem bovine liver samples has indicated a phenomenon described as "reverse metabolism." nih.gov In incubated liver samples, an increase in the concentration of the parent pirlimycin was observed with a corresponding decrease in the pirlimycin sulfoxide metabolite. nih.gov This suggests that residual reductase enzyme activity in the postmortem liver tissue is capable of reducing the sulfur-oxidized metabolite back to its original sulfide (B99878) state. nih.gov This phenomenon was specific to the liver and was not observed in kidney or muscle tissue. nih.gov

Table 1: Mean Composition of Pirlimycin and its Metabolites in Dairy Cow Tissues

| Tissue | Parent Pirlimycin (%) | Pirlimycin Sulfoxide (%) | Pirlimycin Sulfone (%) |

|---|---|---|---|

| Liver | 22-25 | 65-75 | 9.5 |

| Kidney | 43.0 | 46.1 | 7.2 |

Metabolic Stability Assessment of Radiolabeled Compound

Studies utilizing ¹⁴C-pirlimycin in dairy cattle have demonstrated the metabolic stability of the radiolabel. fao.org This stability is critical for accurately tracing the disposition and fate of the compound's residues within the animal. The research indicates that lincosamides, the class of antibiotics to which pirlimycin belongs, are not metabolized through the cleavage of the amide linkage. fao.org This specific metabolic inertness prevents the potential loss of the radiolabeled carbon as carbon dioxide, thereby ensuring that the radiotracer remains a valid marker for the entire molecule and its metabolites throughout pharmacokinetic studies. fao.org

Excretion Pathways and Mass Balance Studies

Following administration, pirlimycin is eliminated from the body through multiple pathways, including renal and fecal excretion, as well as secretion into milk in lactating animals.

Urinary excretion is a significant, but not the primary, route of elimination for systemically available pirlimycin. In dairy cows that received the drug via intramammary infusion, approximately 10-13% of the administered dose is excreted in the urine. europa.eueuropa.eu The composition of residues in the urine is predominantly the parent compound, accounting for about 80% of the urinary residue, with pirlimycin sulfoxide making up another 8%. fao.org The remainder consists of adenylated adducts of pirlimycin and its sulfoxide metabolite. fao.org

In studies involving rats treated with oral doses of ¹⁴C-pirlimycin, urinary excretion accounted for a smaller fraction of the total dose, with males excreting 4.5% and females 6.4% via this route. fao.org

Fecal excretion represents a major elimination pathway for pirlimycin. In dairy cows, 24-30% of an intramammary dose is eliminated through the feces. europa.eueuropa.eu The composition of fecal residues consists of approximately 45% parent pirlimycin and 2% pirlimycin sulfoxide, with the remainder being adenylated adducts. fao.org

In rats administered an oral dose, fecal elimination is the predominant route. Studies showed that 62.8% of the administered dose was recovered in the feces of male rats and 58.8% in female rats. fao.org

Table 2: Excretion of Total ¹⁴C-Pirlimycin in Rats After 5 Days of Oral Dosing

| Sample | Male Rats (% of Total Dose) | Female Rats (% of Total Dose) |

|---|---|---|

| Urine | 4.5 | 6.4 |

| Feces | 62.8 | 58.8 |

| Gastrointestinal Tract | 20.6 | 22.5 |

| Total Recovered | 87.9 | 87.7 |

For lactating dairy cows treated via intramammary infusion, the remainder of the dose not eliminated via urine or feces is excreted in the milk. europa.eueuropa.eu The depletion of pirlimycin residues from milk follows a bi-phasic pattern. fao.org An initial rapid phase is attributed to the physical flushing of unabsorbed drug from the udder during the first few milkings post-treatment. fao.org Following this, a slower depletion phase occurs as the systemically absorbed drug is eliminated. The residue found in milk is almost entirely composed of the unchanged parent pirlimycin, which makes up nearly 95% of the total residue. fao.org

Advanced Pharmacokinetic Modeling and Simulation

Advanced modeling techniques have been employed to better understand and predict the behavior of pirlimycin in dairy cows. nih.gov Specifically, a combination of nonlinear mixed-effects (NLME) modeling and physiologically based pharmacokinetic (PBPK) modeling has been successfully applied to analyze pirlimycin concentrations in milk. nih.gov

This combined modeling approach was able to adequately describe the pharmacokinetics of pirlimycin in milk across a wide range of observed concentrations in both healthy and mastitic cows. nih.gov The research identified several key factors that influence drug residue levels. For instance, mastitis was associated with a greater variance in milk production volume, and cows with diseased mammary glands had a larger udder residual volume. nih.gov These models also predicted that cows with low milk production were at a greater risk for having prolonged drug residues. nih.gov Furthermore, the simulations suggested that cows with gram-positive infections absorbed more pirlimycin systemically compared to healthy cows or those with gram-negative infections, indicating a potentially higher risk of violative residues in tissues. nih.gov Such PBPK models are valuable tools for predicting drug concentrations in tissues that are difficult to sample, thus aiding in drug development and ensuring food safety. nih.govmdpi.com

Development and Validation of Physiologically Based Pharmacokinetic (PBPK) Models for Veterinary Species

Physiologically based pharmacokinetic (PBPK) models represent a mechanistic approach to describing the disposition of a drug within the body. These models incorporate physiological, biochemical, and anatomical parameters of the animal to simulate the absorption, distribution, metabolism, and excretion of the compound. For veterinary drugs like pirlimycin, PBPK models are instrumental in predicting drug concentrations in various tissues and milk, which is essential for establishing withdrawal times to protect the human food supply. nih.govfrontiersin.org

Recent advancements have led to the development of PBPK models specifically for intramammary drugs in dairy cows, providing a mechanistic description of milk pharmacokinetics. nih.gov A PBPK model developed for pirlimycin in goats aimed to predict the drug's distribution following multiple administrations and was successful in forecasting its presence in most tissues. frontiersin.org Such models for cattle and swine have laid the foundation for more comprehensive predictive frameworks. frontiersin.org

A key study combined a PBPK model with nonlinear mixed-effects (NLME) methods to analyze pirlimycin concentrations in the milk of dairy cows. nih.gov This hybrid approach allowed for a detailed, mechanistic understanding of how the drug behaves in the udder. The model successfully described the pharmacokinetics of pirlimycin in milk across a wide range of concentrations observed in both healthy and mastitic cows. nih.gov The validation of these models is a critical step and is often performed by comparing model predictions against data from animal studies. frontiersin.org PBPK models are considered cost-effective and efficient tools that can reduce the need for animal experiments while improving the extrapolation of data across different dosing scenarios and even between species. frontiersin.org

Application of Nonlinear Mixed-Effects Modeling (NLME) for Population Pharmacokinetic Analysis

Nonlinear mixed-effects (NLME) modeling is a powerful pharmaco-statistical method for analyzing pharmacokinetic data from a population of individuals. nih.gov It is particularly well-suited for studying drug residues in milk, as it can account for both the typical pharmacokinetic profile in a population and the variability between individual animals. nih.gov

In the context of pirlimycin, NLME has been applied to analyze milk concentration data from large groups of dairy cattle, including both healthy animals and those with clinical mastitis. nih.gov One study applied a PBPK model to an NLME analysis of milk drug concentrations from 78 healthy cows and 117 cows with mastitis. nih.gov This approach allows researchers to identify sources of variability in drug disposition. For instance, the analysis revealed that mastitis was associated with increased variance in milk production volume, and the residual volume in the udder was larger in cows with one or more infected mammary glands compared to healthy cows. nih.gov

Another study utilized a population pharmacokinetic approach with the computer program PPharm, fitting the data to a two-compartment open model. researchgate.net This analysis of data from 78 healthy dairy cows identified a strong positive correlation between pirlimycin clearance from milk and the logarithm of milk production (kg) at the time of dosing. researchgate.net By using NLME and other population approaches, it is possible to move beyond simple average values and understand how specific factors, or covariates, influence drug pharmacokinetics in individual animals within a herd.

Table 1: Population Pharmacokinetic Parameters for Pirlimycin in Milk of Healthy Dairy Cows

| Parameter | Description | Value |

| Model Type | Compartmental model used for analysis | Two-compartment open model |

| Analysis Method | Statistical approach for population data | Conditional estimation/maximum likelihood (PPharm) |

| Correlation | Relationship between clearance and milk yield | Milk pirlimycin clearance was strongly and positively correlated to the logarithm of the kilograms of milk produced in 24 h at time of dosing (r²=0.939). |

| Data sourced from a study analyzing milk concentration data from 78 healthy dairy cattle. researchgate.net |

Predictive Modeling for Tissue and Milk Residue Depletion

Predictive modeling is a critical application of pharmacokinetic studies, aimed at determining the time required for drug residues in edible tissues and milk to fall below established maximum residue limits (MRLs). These models are foundational for ensuring food safety and are a major economic consideration for the dairy industry. nih.gov

For pirlimycin, predictive models have been developed using both PBPK and NLME frameworks to forecast residue depletion in milk. nih.gov These models have identified key factors that influence how long pirlimycin residues remain in milk. Low-producing cows were found to have a greater risk of prolonged milk residues. nih.gov The models also predicted that in cows with clinical mastitis, more pirlimycin is systemically absorbed compared to healthy cows, suggesting a higher risk of violative residues in meat. nih.gov Model simulations predicted that, excluding low-producing animals, healthy cows required a milk discard time 12 hours longer than the label recommendation, while diseased cows required a discard time 36 hours longer than the label stated. nih.gov

Biotransformation studies are crucial for accurate residue depletion modeling. In dairy cows, pirlimycin is metabolized, primarily in the liver through oxidative processes, into major metabolites. fao.org The primary metabolite found in the liver is pirlimycin sulfoxide, which accounts for 65-75% of the residue in that organ. fao.org Parent pirlimycin (22-25%) and pirlimycin sulfone (9.5%) are also present. fao.org Despite being the major residue in the liver, the sulfoxide constitutes only about 5% of the total excreted residue. fao.org In contrast, residues in urine are approximately 80% parent pirlimycin. fao.org Parent pirlimycin is considered the key residue from a microbiological standpoint and serves as the target analyte for residue monitoring. fao.org

Table 2: Pirlimycin Residue Concentrations in Bovine Tissues and Milk

| Matrix | Time After Second Dose | Mean Concentration |

| Milk | 12 hours | 8 - 18 µg/mL |

| Milk | 24 hours | 0.77 µg/mL |

| Milk | 36 hours | < 1 µg/mL |

| Liver | 2 days | 2.33 µg/g (parent compound) |

| Liver | 4 days | 2.18 µg/g (total residues) |

| Mammary Tissue | 4 days | 0.927 µg/g |

| Data compiled from studies following intramammary administration. ymaws.comeuropa.eueuropa.eu |

Chemical Compound Information

Table 2: Chemical Compounds Mentioned

| Compound Name | Class / Type |

|---|---|

| Pirlimycin (B1678455) Hydrochloride Hydrate (B1144303) | Lincosamide Antibiotic |

| Pirlimycin | Lincosamide Antibiotic |

| Lincomycin (B1675468) | Lincosamide Antibiotic |

| Clindamycin (B1669177) | Lincosamide Antibiotic |

| Penicillin | β-Lactam Antibiotic |

| Spectinomycin | Aminocyclitol Antibiotic |

| Tetracycline | Tetracycline Antibiotic |

| Pirlimycin sulfoxide (B87167) | Metabolite |

| Pirlimycin sulfone | Metabolite |

| Pirlimycin-adenylate | Metabolite |

| Pirlimycin-uridylate | Metabolite |

Advanced Analytical Methodologies for Pirlimycin Hydrochloride Hydrate Detection and Quantification

Chromatographic Techniques for Trace Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of pirlimycin (B1678455) in complex matrices. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (MS) are the most powerful and widely used techniques.

HPLC methods for pirlimycin often require a derivatization step to attach a chromophore or fluorophore to the molecule, as pirlimycin itself lacks a strong UV-absorbing chromophore. A common derivatizing agent is 9-fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with the amine group of pirlimycin to form a carbamate ester that is highly responsive to both UV and fluorescence detectors. nih.govoup.com

A reversed-phase HPLC (RP-HPLC) method has been developed for determining pirlimycin in human serum and urine. This method involves the extraction of the pirlimycin free base with chloroform, followed by derivatization with Fmoc-Cl. nih.gov The resulting derivative is then separated on an RP-18 column. nih.gov For analysis in bovine milk, a similar approach is used, involving protein precipitation and liquid-liquid partitioning before derivatization with Fmoc-Cl and subsequent RP-HPLC analysis with UV detection. oup.comoup.com

Fluorescence detection offers significantly higher sensitivity compared to UV detection for the Fmoc-derivatized pirlimycin. nih.gov By using an excitation wavelength of 270 nm and an emission wavelength of 300 nm, a sensitivity of 0.1 ng/mL can be achieved, which is substantially lower than the approximately 5 ng/mL achievable with UV detection at 264 nm. nih.gov

Table 1: Performance of HPLC Methods for Pirlimycin Analysis

| Parameter | Serum Assay (Fluorescence) | Urine Assay (Fluorescence) | Milk Assay (UV) |

|---|---|---|---|

| Matrix | Human Serum | Human Urine | Bovine Milk |

| Derivatizing Agent | 9-fluorenylmethyl chloroformate | 9-fluorenylmethyl chloroformate | 9-fluorenylmethyl chloroformate |

| Detection Mode | Fluorescence (Ex: 270 nm, Em: 300 nm) | Fluorescence (Ex: 270 nm, Em: 300 nm) | UV (264 nm) |

| Sensitivity | 0.1 ng/mL | 0.1 ng/mL | ~0.05 ppm (50 ng/mL) |

| Average Recovery | 101% (± 4.2%) | 102% (± 2.62%) | 87-91% |

| Reference | nih.gov | nih.gov | oup.comoup.com |

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides superior specificity and sensitivity for the analysis of pirlimycin, eliminating the need for derivatization. These methods are considered definitive for both quantification and confirmation of pirlimycin residues. oup.comnih.gov

An early LC-MS method utilized thermospray mass spectrometry (TSP-MS) for the determination and confirmation of pirlimycin in bovine milk and liver. oup.comnih.gov This method uses an internal standard, isopirlimycin (a stereoisomer), for accurate quantification. oup.com The confirmation of pirlimycin is achieved by matching the retention time and the relative abundances of four diagnostic ions from sample extracts to those of a pirlimycin standard. nih.gov

More recently, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has been employed for even more rapid and sensitive analyses. nih.govoup.com A validated UPLC-MS/MS method for quantifying pirlimycin in bovine feces and urine involves sample extraction with a methanol-phosphate buffer, followed by cleanup using solid-phase extraction (SPE). nih.govsigmaaldrich.com This robust method demonstrates high accuracy, precision, and very low limits of quantification (LOQ). nih.govoup.com

Table 2: Performance of LC-MS Based Methods for Pirlimycin Analysis

| Method | Matrix | Sample Preparation | Limit of Quantitation (LOQ) | Average Recovery | Reference |

|---|---|---|---|---|---|

| LC-Thermospray MS | Bovine Milk | Protein precipitation, solvent partitioning, SPE | 0.05 µg/mL | 95.4% (± 8.7%) | nih.gov |

| LC-Thermospray MS | Bovine Liver | Acetonitrile extraction, solvent partitioning | 0.025 µg/g | 97.6% (± 5.1%) | nih.gov |

| UPLC-MS/MS | Bovine Feces | Methanol-phosphate buffer extraction, SPE | 1.47 ng/g | 80-108% | nih.govoup.com |

| UPLC-MS/MS | Bovine Urine | Methanol-phosphate buffer extraction, SPE | 0.90 ng/mL | 80-108% | nih.govoup.com |

Immunochemical Assay Development

Immunochemical assays are based on the specific binding between an antibody and an antigen (pirlimycin). These methods are particularly useful for rapid screening of a large number of samples due to their high throughput and relative simplicity.

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For pirlimycin, a highly sensitive biotin-streptavidin-amplified ELISA (BA-ELISA) has been developed. usda.govnih.gov This assay demonstrates a threefold improvement in sensitivity compared to traditional ELISAs, with an IC50 value (the concentration of analyte that causes 50% inhibition) of 1.6 ng/mL for pirlimycin in buffer. usda.gov

The BA-ELISA method has been successfully validated for the quantification of trace amounts of pirlimycin residues in various food matrices, including beef, milk, and honey. usda.govnih.gov The validation of this immunoassay was performed against the benchmark LC-MS/MS method, confirming its suitability for routine screening purposes. usda.govnih.gov

Table 3: Performance of a Biotin-Streptavidin-Amplified ELISA (BA-ELISA) for Pirlimycin

| Matrix | Limit of Detection (LOD) | Average Recovery | Coefficient of Variation | Reference |

|---|---|---|---|---|

| Beef | 4.45 µg/kg | 77% - 97% | 5.3% - 13.5% | usda.gov |

| Milk | 1.65 µg/L | 77% - 97% | 5.3% - 13.5% | usda.gov |

| Honey | 2.75 µg/L | 77% - 97% | 5.3% - 13.5% | usda.gov |

For rapid, on-site screening, immunochromatographic strip tests (also known as lateral flow assays) offer a simple, fast, and cost-effective solution. A gold immunochromatographic strip has been developed for the simultaneous detection of several lincosamide residues, including pirlimycin, clindamycin (B1669177), and lincomycin (B1675468). nih.gov

This test utilizes a single monoclonal antibody that can recognize all three lincosamides. nih.gov The results can be interpreted visually with the naked eye within 15 minutes, making it an ideal tool for on-site screening in settings like farms or processing plants. nih.gov The cut-off value for pirlimycin in phosphate-buffered saline is 25 ng/mL. nih.gov For more objective results, the strips can also be read with a hand-held scanner for quantitative analysis. nih.gov

Microbiological Assay Methodologies for Antimicrobial Activity Detection

Microbiological assays are used to determine the biological activity of an antibiotic by measuring its inhibitory effect on the growth of susceptible microorganisms. uspnf.com These assays are fundamental for assessing the potency of pirlimycin and for susceptibility testing of pathogens. The two primary methods are the cylinder-plate (or disk diffusion) assay and the turbidimetric (or broth dilution) assay. uspnf.com

Pirlimycin has demonstrated good in vitro activity against major bovine mastitis pathogens, particularly staphylococci and streptococci. nih.gov Broth microdilution tests are used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. For pirlimycin, MIC breakpoints have been established at ≤2 µg/mL for susceptibility and ≥4 µg/mL for resistance against mastitis pathogens. nih.gov

The disk diffusion test is a qualitative or semi-quantitative method where a paper disk containing a specific amount of the antibiotic is placed on an agar plate inoculated with the test organism. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition appears around the disk. For pirlimycin, a disk containing 2 µg is recommended, with zone diameter breakpoints of ≥13 mm for susceptibility and ≤12 mm for resistance. nih.gov

Table 4: In Vitro Activity and Susceptibility Test Interpretive Criteria for Pirlimycin

| Organism Group | MIC for 50% of Strains (µg/mL) | Susceptibility Breakpoint (MIC) | Resistance Breakpoint (MIC) | Disk Diffusion Breakpoints (2 µg disk) | Reference |

|---|---|---|---|---|---|

| Streptococci | ≤0.03 to 0.06 | ≤2 µg/mL | ≥4 µg/mL | Susceptible: ≥13 mm; Resistant: ≤12 mm | nih.gov |

| Staphylococci | 0.25 to 1.0 | ≤2 µg/mL | ≥4 µg/mL | Susceptible: ≥13 mm; Resistant: ≤12 mm | nih.gov |

Optimization of Sample Preparation Strategies for Complex Biological Matrices (e.g., Milk, Liver, Feces, Urine)

The effective extraction and cleanup of pirlimycin from complex biological matrices are critical steps that significantly influence the accuracy and sensitivity of subsequent analytical measurements. The choice of sample preparation strategy is dictated by the physicochemical properties of pirlimycin and the nature of the matrix. The primary goals are to remove interfering endogenous substances, such as proteins and lipids, and to concentrate the analyte to a level suitable for detection. The main techniques employed include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Milk: For the analysis of pirlimycin in bovine milk, a common approach involves an initial protein precipitation step. This is often achieved using acidified acetonitrile, which effectively denatures and precipitates the majority of milk proteins. Following centrifugation, the supernatant, which contains the pirlimycin, undergoes further cleanup. A solvent partitioning step, for instance with a mixture of n-butyl chloride and hexane, can be used to remove non-polar interferences. The aqueous phase containing the analyte is then further purified, often by adjusting the pH to a basic level with ammonium hydroxide and extracting the pirlimycin into an organic solvent like methylene chloride. A final cleanup and concentration step using solid-phase extraction is then typically performed before instrumental analysis nih.gov.

Another validated approach for milk involves a biotin-streptavidin-amplified enzyme-linked immunosorbent assay (BA-ELISA). Sample preparation for this method is simpler, often requiring just dilution of the milk sample before analysis, which allows for high-throughput screening nih.gov.

Liver: The analysis of pirlimycin in liver tissue presents a greater challenge due to the complex and dense nature of the matrix. A widely used method involves extraction with an acidified organic solvent, such as 0.25% trifluoroacetic acid in acetonitrile nih.gov. This serves to both extract the analyte and precipitate proteins. The extract is then subjected to a series of cleanup steps. The aqueous component is separated from the organic solvent, often with the aid of a solvent like n-butyl chloride. The aqueous phase is then concentrated, its pH is adjusted to basic with ammonium hydroxide, and the pirlimycin is extracted into methylene chloride. This multi-step process is crucial for removing the vast array of potential interferences present in liver tissue to ensure a clean extract for analysis nih.gov.

Feces and Urine: A robust method for the simultaneous quantification of pirlimycin in both bovine feces and urine has been developed and validated, employing a combination of solvent extraction and solid-phase extraction (SPE) nih.govsigmaaldrich.com. The optimization of this method involved selecting a suitable extraction solvent and a highly effective SPE cleanup protocol.

Extraction: Samples are extracted with a mixture of methanol and a phosphate buffer nih.govsigmaaldrich.com. The use of a buffered methanolic solution helps to efficiently extract pirlimycin while minimizing the co-extraction of interfering substances. The pH of the extraction solvent is a critical parameter that must be controlled to ensure the efficient recovery of the analyte.

Solid-Phase Extraction (SPE) Cleanup: The extracts are then cleaned up using SPE cartridges. The choice of the SPE sorbent is crucial for retaining the analyte while allowing interfering compounds to pass through. For pirlimycin, hydrophilic-lipophilic-balanced (HLB) cartridges have been shown to be effective researchgate.net. The optimization of the SPE procedure involves a systematic evaluation of the loading, washing, and elution steps. The pH of the sample loaded onto the cartridge is adjusted to ensure optimal retention of pirlimycin on the sorbent. The wash steps are designed to remove co-extracted matrix components without eluting the analyte. Finally, a strong elution solvent is used to recover the pirlimycin from the cartridge, providing a clean and concentrated sample for analysis by techniques such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) nih.govsigmaaldrich.com.

Rigorous Method Validation: Sensitivity (LOD, LOQ), Accuracy, Precision, Selectivity

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. For pirlimycin hydrochloride hydrate (B1144303), this involves a thorough assessment of several key performance parameters to ensure the data generated is reliable and reproducible.

Sensitivity (LOD, LOQ): The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value and is typically expressed as the percentage recovery of a known amount of analyte spiked into a blank matrix. Precision is a measure of the random error and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and reproducibility (inter-day precision).

Selectivity: Selectivity is the ability of the method to measure the analyte of interest without interference from other components in the sample matrix. This is particularly important in complex biological matrices where a multitude of endogenous compounds could potentially interfere with the analysis.

The following tables summarize the validation data for various analytical methods used for the quantification of pirlimycin in different biological matrices.

Method Validation Parameters for Pirlimycin in Bovine Feces and Urine (UPLC-MS/MS)

| Matrix | Parameter | Value | Reference |

|---|---|---|---|

| Feces | Limit of Quantitation (LOQ) | 1.47 ng/g | nih.gov |

| Accuracy (Recovery) | 80-108% | ||

| Precision (Repeatability) | 2.3-13% | ||

| Precision (Reproducibility) | 2.3-14% | ||

| Urine | Limit of Quantitation (LOQ) | 0.90 ng/mL | nih.gov |

| Accuracy (Recovery) | 80-108% | ||

| Precision (Repeatability) | 2.3-13% | ||

| Precision (Reproducibility) | 2.3-14% |

Method Validation Parameters for Pirlimycin in Bovine Milk and Liver (HPLC-Thermospray MS)

| Matrix | Parameter | Value | Reference |

|---|---|---|---|

| Milk | Limit of Quantitation (LOQ) | 0.05 µg/mL | nih.gov |

| Limit of Confirmation (LOC) | 0.10 µg/mL | ||

| Accuracy (Recovery) | 95.4% ± 8.7% | ||

| Liver | Limit of Quantitation (LOQ) | 0.025 µg/g | nih.gov |

| Limit of Confirmation (LOC) | 0.10 µg/g | ||

| Accuracy (Recovery) | 97.6% ± 5.1% |

Method Validation Parameters for Pirlimycin by Biotin-Streptavidin-Amplified ELISA

| Matrix | Parameter | Value | Reference |

|---|---|---|---|

| Beef Muscle | Limit of Detection (LOD) | 4.45 µg/kg | nih.gov |

| Accuracy (Recovery) | 78-97% | ||

| Coefficient of Variation | 5.3-13.5% | ||

| Milk | Limit of Detection (LOD) | 1.65 µg/L | nih.gov |

| Accuracy (Recovery) | 78-97% | ||

| Coefficient of Variation | 5.3-13.5% | ||

| Honey | Limit of Detection (LOD) | 2.75 µg/kg | nih.gov |

| Accuracy (Recovery) | 78-97% | ||

| Coefficient of Variation | 5.3-13.5% |

Q & A

Q. What is the structural basis for pirlimycin hydrochloride hydrate’s enhanced activity against Gram-positive bacteria compared to chloramphenicol?

this compound hydrate replaces the 5-membered dichloroacetyl ring in chloramphenicol with a 6-membered lincosamide structure, improving steric compatibility with bacterial ribosomal targets. This structural modification enhances binding affinity to the 50S ribosomal subunit, particularly against Staphylococcus aureus and Streptococcus spp. . Methodologically, comparative molecular docking studies (e.g., using AutoDock Vina) between pirlimycin and chloramphenicol can elucidate binding site interactions and free energy scores .

Q. What standardized in vitro models are recommended for evaluating pirlimycin’s efficacy in bovine mastitis research?

Use bovine mammary epithelial cell (BMEC) cultures or ex vivo udder tissue explants inoculated with mastitis pathogens (e.g., S. aureus or Streptococcus agalactiae). Minimum inhibitory concentration (MIC) assays in Mueller-Hinton broth supplemented with 2% NaCl are recommended to simulate physiological conditions. Include positive controls (e.g., penicillin) and measure bacterial viability via colony-forming unit (CFU) counts over 24–48 hours .

Q. How should researchers validate pirlimycin’s solubility and stability in experimental formulations?

Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) to quantify pirlimycin concentration in aqueous buffers. For stability testing, incubate samples at 37°C and analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Ensure compliance with International Council for Harmonisation (ICH) guidelines for forced degradation studies (acid/base hydrolysis, oxidative stress) .

Advanced Research Questions

Q. How can contradictory data between in vitro susceptibility tests and in vivo clinical outcomes in bovine mastitis studies be resolved?

Discrepancies often arise due to biofilm formation in vivo or pharmacokinetic (PK) variability. Integrate PK/pharmacodynamic (PD) modeling using nonlinear mixed-effects software (e.g., NONMEM) to correlate drug exposure (AUC/MIC ratio) with bacterial cure rates. Supplement with confocal microscopy to assess biofilm penetration in infected mammary tissue .

Q. What experimental strategies optimize pirlimycin dosing regimens to mitigate antibiotic resistance in chronic mastitis?

Conduct Monte Carlo simulations to predict optimal dosing based on MIC distributions of target pathogens. Validate with in vivo trials using lactating dairy cows, stratifying cohorts by lactation stage and somatic cell count (SCC). Measure resistance gene expression (e.g., ermB, lnuA) via qPCR pre- and post-treatment .

Q. How can molecular docking studies improve pirlimycin’s binding affinity to resistant bacterial ribosomes?

Perform alanine scanning mutagenesis on ribosomal protein L3 (a common resistance site) and dock pirlimycin variants using Schrödinger’s Glide. Prioritize compounds with ΔG < -8.0 kcal/mol in molecular dynamics (MD) simulations. Validate top candidates via isothermal titration calorimetry (ITC) to measure binding enthalpy .

Q. What methodologies identify pirlimycin’s off-target effects in host cells during mastitis treatment?

Use RNA-seq or single-cell proteomics to profile bovine immune cells (e.g., neutrophils) post-treatment. Pathway enrichment analysis (e.g., KEGG, GO) can reveal unintended modulation of inflammatory cytokines (e.g., IL-8, TNF-α). Cross-reference with toxicogenomic databases to assess risk of immunosuppression .

Q. How should researchers design experiments to address variable efficacy of pirlimycin in multiparous vs. primiparous cows?

Implement a stratified randomized trial with covariates including parity, lactation phase, and SCC. Use mixed-effects logistic regression to adjust for confounding variables. Measure drug concentrations in milk via LC-MS/MS and correlate with bacterial clearance rates .

Q. What advanced analytical techniques quantify pirlimycin metabolites in bovine plasma or milk?

Deploy ultra-high-performance LC (UHPLC) coupled with tandem mass spectrometry (MS/MS) for high-sensitivity detection. Validate assays per FDA Bioanalytical Method Validation guidelines, including matrix effects (e.g., milk lipid interference) and recovery rates. Use deuterated pirlimycin as an internal standard .

Q. How can synergistic interactions between pirlimycin and host-defense peptides be evaluated for combination therapy?

Test combinations in checkerboard assays using fractional inhibitory concentration (FIC) indices. For in vivo validation, use a murine mastitis model with bioluminescent pathogens (e.g., S. aureus Xen36) and monitor bacterial load via IVIS imaging. Transcriptomic analysis (RNA-seq) of bacterial cells post-treatment can identify disrupted pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。